molecular formula C13H15ClFNO B12481942 [2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride

[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride

Cat. No.: B12481942
M. Wt: 255.71 g/mol
InChI Key: MVYLDHHFDRILFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the aromatic ring, which is then reduced to an alkane in the Clemmensen reduction step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Mechanism of Action

The mechanism of action for [2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can affect various biological pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride apart is its unique structure, which combines a furan ring with a fluorophenyl group. This structure allows it to interact with a wide range of molecular targets, making it versatile for research applications .

Properties

Molecular Formula

C13H15ClFNO

Molecular Weight

255.71 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C13H14FNO.ClH/c14-12-5-3-11(4-6-12)7-8-15-10-13-2-1-9-16-13;/h1-6,9,15H,7-8,10H2;1H

InChI Key

MVYLDHHFDRILFM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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